2-CHLORO-5-(4-FLUORO-3-TRIFLUOROMETHYLPHENYL)ISONICOTINIC ACID
Description
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid is a substituted isonicotinic acid derivative characterized by a halogenated and fluorinated aromatic system. The compound features:
- A chlorine atom at the 2-position of the pyridine ring.
- A 4-fluoro-3-trifluoromethylphenyl group at the 5-position, introducing steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
2-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO2/c14-11-4-7(12(20)21)8(5-19-11)6-1-2-10(15)9(3-6)13(16,17)18/h1-5H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKVGLCNRFTNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688278 | |
| Record name | 2-Chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-75-8 | |
| Record name | 2-Chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination and fluorination can be employed to introduce the chlorine and fluorine atoms into the aromatic ring . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.
Scientific Research Applications
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the isonicotinic acid moiety allows the compound to form strong interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
Metabolic Stability : Fluorinated groups are associated with resistance to oxidative degradation, whereas sulfur-containing groups (e.g., -SMe) may undergo metabolic transformations such as sulfoxidation.
Metabolic Pathway Considerations
- Hydroxylation : Unsubstituted isonicotinic acid undergoes hydroxylation at the 2- and 6-positions during microbial metabolism, leading to intermediates like citrazinic acid. The chlorine and trifluoromethyl groups in the target compound likely block hydroxylation at these positions, extending its environmental persistence.
- Comparative Biodegradability : The methylthiophenyl analogue may exhibit faster degradation due to sulfur’s susceptibility to enzymatic oxidation, unlike the inert C-F bonds in the fluorinated compound.
Research Findings and Implications
Bioactivity : Fluorinated isonicotinic acid derivatives are explored as kinase inhibitors or herbicides due to their enhanced binding to hydrophobic pockets in target proteins. The trifluoromethyl group’s steric bulk may improve selectivity compared to smaller substituents like -SMe.
Synthetic Challenges : Introducing multiple fluorine atoms increases synthetic complexity and cost, whereas methylthiophenyl derivatives are more accessible but less stable under oxidative conditions.
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